![molecular formula C23H20ClN3OS B2687489 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 920213-65-6](/img/structure/B2687489.png)

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazole compounds have been studied for their potential as quorum sensing inhibitors in Gram-negative bacteria . Quorum sensing is a term for bacterial cell-cell communication, which bacteria use to respond to external factors such as nutrient availability and defense mechanisms .

Synthesis Analysis

While the specific synthesis process for “N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide” is not available, similar compounds have been synthesized using various starting materials and processes . For instance, ethyl acetoacetate has been used as a starting material to synthesize benzo[d]imidazolium [2,1-b]thiazole target compounds .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as 1H-NMR, 13C-NMR, and IR . These techniques provide information about the chemical shifts, coupling constants, and functional groups present in the molecule .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, some benzo[d]thiazole compounds have shown promising quorum-sensing inhibitor activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques such as NMR and IR . These techniques provide information about the chemical shifts, coupling constants, and functional groups present in the molecule .

Scientific Research Applications

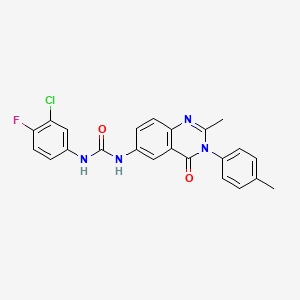

Microwave Assisted Synthesis and Unusual Coupling

Microwave-assisted synthesis techniques have facilitated the production of novel compounds with potential for further chemical transformations. The study by Faty, Youssef, and Ayman M. S. Youssef (2011) exemplifies this by detailing the synthesis of novel pyrido[3,2-f][1,4]thiazepines through microwave-assisted methods, demonstrating improved yields and reduced reaction times. These methods highlight the compound's utility in creating diverse chemical structures for further biological exploration (Faty, Youssef, & Ayman M. S. Youssef, 2011).

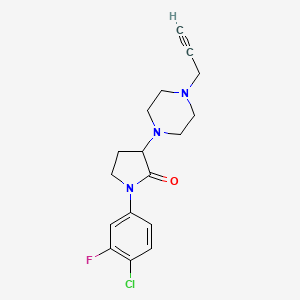

Anticonvulsant Activity

Derivatives incorporating the thiazole moiety have shown significant anticonvulsant activities. A study by Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, demonstrating protection against picrotoxin-induced convulsions in a screening. This research underscores the potential therapeutic applications of such compounds in treating convulsive disorders (Farag et al., 2012).

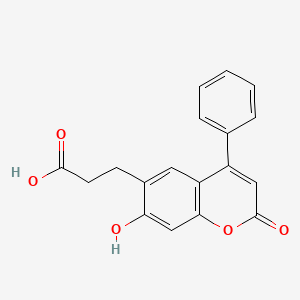

Anti-Lung Cancer Activity

A novel fluoro substituted benzo[b]pyran derivative showed significant anti-lung cancer activity, as highlighted by Hammam et al. (2005). This study illustrates the potential of structurally similar compounds to act as effective anticancer agents, providing a foundation for further research into the use of such chemicals in cancer therapy (Hammam et al., 2005).

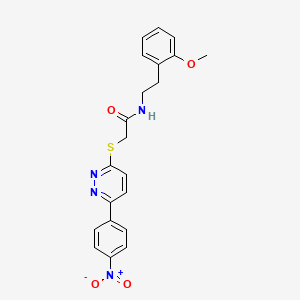

Antimicrobial and Biological Activities

Compounds derived from N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide have also been investigated for their antimicrobial properties. Patel and Shaikh (2010) synthesized 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, showing promising antimicrobial activity against various pathogens. This suggests the compound's derivatives could be potent agents in developing new antimicrobial drugs (Patel & Shaikh, 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3OS/c1-16-13-18(24)14-20-22(16)26-23(29-20)27(15-19-9-5-6-12-25-19)21(28)11-10-17-7-3-2-4-8-17/h2-9,12-14H,10-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQWCYARSSVKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2687406.png)

![7-Chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687409.png)

![7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2687411.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)

![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)

![sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2687423.png)

![N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2687424.png)

![(2S)-N-[4,5-bis(thiophen-2-yl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687426.png)

![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2687427.png)